Nucleophilic Displacement Efficiency
3-Bromomethyl-indan-1-one reacts with morpholine under sodium carbonate and potassium iodide catalysis to yield 3-(N-morpholinomethyl)-1-indanone with a 50% isolated yield after 12 hours [1]. This transformation demonstrates the compound's utility as an electrophilic partner in amine alkylation for constructing aminomethyl-functionalized indanones relevant to CNS-targeted pharmaceutical research. The moderate yield reflects the balance between benzylic bromide reactivity and potential elimination side reactions inherent to this scaffold.
| Evidence Dimension | Nucleophilic substitution yield |
|---|---|
| Target Compound Data | 50% yield (3-(N-morpholinomethyl)-1-indanone) |
| Comparator Or Baseline | Not applicable (single-compound reactivity characterization) |
| Quantified Difference | N/A |
| Conditions | Morpholine, Na2CO3, KI, various solvents, 12 h reaction time |
Why This Matters
This yield establishes a baseline reactivity benchmark for procurement: researchers requiring a 3-bromomethyl-indanone scaffold for amine functionalization can anticipate this efficiency level when designing synthetic routes.
- [1] MolAid. 3-Bromomethyl-indan-1-one Reaction Information. Accessed 2025. View Source
